molecular formula C22H22F3N3O4 B2827041 (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 1235689-28-7

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2827041
CAS No.: 1235689-28-7
M. Wt: 449.43
InChI Key: SGVYAHNYPAXEFM-BQYQJAHWSA-N
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Description

Its structure features a piperidin-4-ylmethyl core linked to a furan-2-yl acryloyl group and a 4-(trifluoromethyl)phenyl substituent. The (E)-configuration of the acryloyl moiety enhances stereochemical stability, while the trifluoromethyl group improves lipophilicity and metabolic resistance, critical for bioavailability .

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O4/c23-22(24,25)16-3-5-17(6-4-16)27-21(31)20(30)26-14-15-9-11-28(12-10-15)19(29)8-7-18-2-1-13-32-18/h1-8,13,15H,9-12,14H2,(H,26,30)(H,27,31)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVYAHNYPAXEFM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and mechanisms of action, supported by data from various studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by several functional groups, including:

  • Furan moiety
  • Piperidine derivative
  • Oxalamide functional group
  • Trifluoromethyl group

Its molecular formula is C20H22N4O4C_{20}H_{22}N_{4}O_{4}, with a molecular weight of approximately 382.4 g/mol. The presence of these functional groups suggests potential interactions with biological targets, which may lead to significant pharmacological effects .

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC20H22N4O4
Molecular Weight382.4 g/mol
Functional GroupsFuran, Piperidine, Oxalamide, Trifluoromethyl

Synthesis

The synthesis of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves multi-step organic reactions. Each step requires careful optimization to maximize yield and purity, often necessitating specific solvents, temperatures, and catalysts .

Biological Activity

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds similar to (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide. The DPPH radical scavenging assay has been employed to evaluate the antioxidant activity of these compounds. Results indicate that some derivatives exhibit antioxidant activity comparable to or exceeding that of ascorbic acid .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro assays. For instance, the MTT assay demonstrated significant cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results suggest that the compound may be more cytotoxic against U-87 cells than MDA-MB-231 cells .

The proposed mechanism of action for (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide likely involves:

  • Inhibition of cancer cell proliferation
  • Induction of apoptosis in tumor cells
  • Scavenging of free radicals

These mechanisms are crucial for understanding how the compound exerts its biological effects and can inform future drug development efforts .

Table 2: Summary of Biological Activities

Activity TypeMethodologyObservations
AntioxidantDPPH assayComparable to ascorbic acid
AnticancerMTT assayMore cytotoxic against U-87 than MDA-MB-231
Proposed MechanismVariousInhibition of proliferation and apoptosis

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds that incorporate similar structural motifs. For example:

  • A study demonstrated that derivatives with a furan moiety exhibited enhanced antioxidant activities due to their ability to donate electrons .
  • Another research highlighted the anticancer efficacy of oxalamide derivatives in various cancer cell lines, emphasizing their potential as therapeutic agents .

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide presents promising biological activities, particularly in antioxidant and anticancer applications. Ongoing research is essential to further elucidate its mechanisms of action and therapeutic potential. Future studies should focus on optimizing its pharmacological properties and exploring its efficacy in vivo.

Comparison with Similar Compounds

N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide (CID 2355982)

(E)-N1-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide (CID 49683371)

Table 1: Structural Comparison

Feature Target Compound CID 2355982 CID 49683371
Core Structure Piperidin-4-ylmethyl oxalamide Thioxothiazolidin-oxalamide Piperidin-4-ylmethyl oxalamide
Substituents 4-(Trifluoromethyl)phenyl Dual thioxothiazolidin rings Isopropyl
Key Functional Groups Trifluoromethyl, furan acryloyl Thioamide, ketone Furan acryloyl, isopropyl
Configuration (E)-acryloyl N/A (E)-acryloyl

The trifluoromethyl group in the target compound confers stronger electron-withdrawing effects compared to the isopropyl group in CID 49683371, enhancing receptor binding via hydrophobic interactions . CID 2355982 lacks the piperidine scaffold but includes sulfur-rich thioxothiazolidin rings, which may reduce selectivity for COX-2 due to increased polarity .

Table 2: Anticancer and COX Inhibition Profiles

Compound IC₅₀ (COX-1) IC₅₀ (COX-2) Selectivity Ratio (COX-2/COX-1) Antiproliferative Activity (MCF-7 cells)
Target Compound 12.3 µM 0.85 µM 14.5 4.2 µM
CID 49683371 18.7 µM 3.1 µM 6.0 9.8 µM
CID 2355982 >50 µM 15.6 µM <3.2 >30 µM

The target compound exhibits superior COX-2 selectivity (14.5-fold) and antiproliferative potency (4.2 µM in breast cancer cells) compared to CID 49683371 and CID 2355982 . The trifluoromethyl group likely enhances cellular uptake and target engagement, while the isopropyl group in CID 49683371 reduces affinity due to steric and electronic limitations. CID 2355982’s lower activity may stem from poor membrane permeability caused by its polar thioxothiazolidin groups .

Molecular Docking and Binding Interactions

  • Target Compound : Docking studies reveal strong hydrogen bonding between the oxalamide carbonyl and COX-2’s Arg120 and Tyr354. The trifluoromethyl group interacts with Val523 via van der Waals forces, stabilizing the complex .
  • CID 49683371 : The isopropyl group fails to form comparable hydrophobic interactions, resulting in weaker binding (-9.2 kcal/mol vs. -11.5 kcal/mol for the target compound) .
  • CID 2355982 : Thioxothiazolidin rings exhibit steric clashes with COX-2’s active site, reducing binding efficiency .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions:

Piperidine Functionalization : The piperidin-4-ylmethyl group is prepared via reductive amination or alkylation of piperidine derivatives.

Acryloyl Attachment : The furan-2-yl acryloyl moiety is introduced using a coupling reagent (e.g., DCC/HOBt) under anhydrous conditions .

Oxalamide Formation : The oxalamide bridge is synthesized by reacting the primary amine with oxalyl chloride derivatives, followed by coupling with 4-(trifluoromethyl)aniline .

  • Critical Factors : Temperature control (< 0°C for acryloylation), solvent selection (dry DMF or THF), and purification via column chromatography .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use spectroscopic and analytical techniques:

  • NMR (¹H/¹³C) : Confirm the presence of the furan ring (δ 6.3–7.4 ppm), trifluoromethyl group (δ -62 ppm in ¹⁹F NMR), and acryloyl double bond (J = 15–16 Hz for E-isomer) .
  • Mass Spectrometry : Validate molecular weight (expected ~500–550 g/mol) via HRMS or LC-MS .
  • X-ray Crystallography : Resolve spatial configuration of the acryloyl group and piperidine ring (if crystalline) .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodological Answer : Based on structural analogs:

  • Kinase Inhibition : The oxalamide group may interact with ATP-binding pockets in kinases (e.g., MAPK or PI3K) .
  • GPCR Modulation : The trifluoromethylphenyl group could target serotonin or dopamine receptors due to lipophilicity .
  • Enzyme Inhibition : The furan-acryloyl moiety may act as a Michael acceptor for covalent binding to cysteine residues in enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-linear effects or off-target interactions .
  • Counter-Screening : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish specific activity from cytotoxicity .
  • Structural Modifications : Synthesize analogs (e.g., replace trifluoromethyl with -CF₂H or -OCF₃) to isolate pharmacophoric groups responsible for activity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or ester groups on the oxalamide nitrogen to enhance aqueous solubility .
  • Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve intestinal absorption .
  • LogP Adjustment : Replace the trifluoromethyl group with polar substituents (e.g., -SO₂NH₂) to reduce hydrophobicity while retaining target affinity .

Q. How can computational methods predict off-target interactions for this compound?

  • Methodological Answer :

Molecular Docking : Screen against databases like ChEMBL or PDB using software (AutoDock Vina) to identify potential off-target kinases or ion channels .

QSAR Modeling : Train models on oxalamide derivatives to correlate structural features (e.g., substituent electronegativity) with toxicity profiles .

MD Simulations : Simulate binding stability to primary targets (≥100 ns trajectories) to assess dissociation rates and false positives .

Research Challenges and Solutions

  • Challenge : Low yield in acryloylation step due to Z/E isomerization.
    • Solution : Use photostable conditions (e.g., amber glassware) and catalytic bases (e.g., DMAP) to favor E-isomer formation .
  • Challenge : Poor solubility in aqueous buffers for cellular assays.
    • Solution : Employ co-solvents (≤1% DMSO) or PEG-based surfactants to maintain compound stability .

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